molecular formula C14H17N3O B2836632 N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide CAS No. 1208964-28-6

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide

Cat. No.: B2836632
CAS No.: 1208964-28-6
M. Wt: 243.31
InChI Key: RZFFCBHQWORIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide, also known as CP94, is a small molecule inhibitor that has been used in various scientific research applications. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain.

Mechanism of Action

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide selectively inhibits the activity of COX-2 by binding to its active site. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has anti-inflammatory and analgesic effects by reducing the production of prostaglandins. This compound also has anti-tumor effects by inhibiting the growth and proliferation of cancer cells. It has been shown to reduce the risk of Alzheimer's disease by reducing the production of amyloid-beta peptides. This compound also has cardiovascular protective effects by reducing the risk of thrombosis and atherosclerosis.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has several advantages and limitations for lab experiments. Its selectivity for COX-2 makes it a useful tool for studying the role of COX-2 in various disease conditions. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the effects of other COX-2 inhibitors. This compound also has a short half-life, which limits its use in vivo.

Future Directions

There are several future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide. One direction is to investigate the potential therapeutic applications of this compound in various disease conditions, such as Alzheimer's disease and cancer. Another direction is to develop more potent and selective COX-2 inhibitors that can be used in vivo. Additionally, further research is needed to understand the long-term effects of COX-2 inhibition on cardiovascular health.

Synthesis Methods

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide can be synthesized using a multi-step process. The first step involves the reaction of cyclopropylacetonitrile with sodium hydride to form N-(1-cyano-1-cyclopropylethyl)acetamide. This intermediate is then reacted with phenylamine in the presence of a catalyst to form this compound. The final product can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-(phenylamino)acetamide has been extensively used in scientific research to study the role of COX-2 in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects. This compound has been used to study the mechanism of action of COX-2 inhibitors and their potential therapeutic applications. It has also been used to investigate the role of COX-2 in Alzheimer's disease, cardiovascular disease, and cancer.

Properties

IUPAC Name

2-anilino-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-14(10-15,11-7-8-11)17-13(18)9-16-12-5-3-2-4-6-12/h2-6,11,16H,7-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFFCBHQWORIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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